Cas no 43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate)

Ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate is a thiophene-based ester derivative with a benzoylamino substituent, offering versatile applications in organic synthesis and pharmaceutical research. Its structural framework, featuring a phenyl and methyl group on the thiophene ring, enhances stability and reactivity, making it a valuable intermediate for heterocyclic compound development. The benzoylamino moiety provides potential for further functionalization, while the ethyl ester group improves solubility in organic solvents. This compound is particularly useful in the synthesis of bioactive molecules, including potential drug candidates, due to its balanced lipophilicity and structural diversity. High purity grades ensure consistent performance in research and industrial applications.
ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate structure
43088-50-2 structure
商品名:ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
CAS番号:43088-50-2
MF:C21H19NO3S
メガワット:365.445
MDL:MFCD00550064
CID:3064320
PubChem ID:1115390

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
    • CS-0332311
    • AKOS000511030
    • Oprea1_638753
    • Oprea1_246307
    • ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate
    • VS-00675
    • BBL000706
    • ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
    • MFCD00550064
    • 43088-50-2
    • STK280154
    • CBDivE_011869
    • MDL: MFCD00550064
    • インチ: InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23)
    • InChIKey: QMRJQMZBFHPCLI-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 365.10856464Da
  • どういたいしつりょう: 365.10856464Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 26
  • 回転可能化学結合数: 6
  • 複雑さ: 486
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.6
  • トポロジー分子極性表面積: 83.6Ų

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1402981-500mg
Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate
43088-50-2 98%
500mg
¥7686.00 2024-05-13
abcr
AB369867-1g
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate; .
43088-50-2
1g
€708.00 2025-03-19
abcr
AB369867-1 g
Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate
43088-50-2
1g
€708.00 2023-04-26

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 関連文献

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylateに関する追加情報

Ethyl 2-(Benzoylamino)-5-Methyl-4-Phenyl-3-Thiophenecarboxylate: A Comprehensive Overview

Ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate, with CAS No. 43088-50-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design. The molecule features a thiophene ring substituted with various functional groups, including an ethyl ester, a benzoylamino group, and a methyl group, making it a versatile scaffold for further chemical modifications.

The benzoylamino group attached to the thiophene ring introduces aromaticity and enhances the compound's stability. This substitution pattern is particularly advantageous in medicinal chemistry, as it can influence the molecule's solubility, bioavailability, and interactions with biological targets. Recent studies have highlighted the potential of such substituted thiophenes in modulating enzyme activity and receptor binding, suggesting their role in the development of novel therapeutic agents.

The methyl group at position 5 of the thiophene ring contributes to the molecule's hydrophobicity, which is a critical factor in determining its pharmacokinetic properties. Hydrophobic substituents like methyl groups can enhance membrane permeability, making the compound more amenable to crossing biological barriers. This characteristic is particularly valuable in drug delivery systems where efficient transport across cellular membranes is essential.

One of the most intriguing aspects of ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate is its ability to act as a platform for further chemical derivatization. Researchers have explored the substitution of the ethyl ester group with other ester moieties or even other functional groups to tailor the compound's properties for specific applications. For instance, replacing the ethyl ester with a more hydrophilic group can improve aqueous solubility, while replacing it with a longer chain ester can enhance lipophilicity.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the thiophene ring plays a pivotal role in stabilizing the molecule's electronic configuration. The sulfur atom in the thiophene ring introduces unique electron-withdrawing effects that can influence the compound's reactivity towards nucleophilic or electrophilic attacks. These insights are crucial for designing synthetic routes that exploit these electronic properties.

In terms of synthesis, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate can be prepared through a variety of methods, including condensation reactions and coupling reactions. One common approach involves the reaction of a suitable thiophene derivative with benzoyl chloride in the presence of a base to form the benzoylamino substituent. Subsequent alkylation or acylation steps can introduce the methyl and ethyl ester groups, respectively.

The phenyl group at position 4 adds another layer of complexity to this molecule by introducing additional conjugation pathways and steric effects. This substitution pattern can influence both the physical properties and biological activity of the compound. For example, phenyl groups are known to enhance fluorescence properties in certain contexts, which could be exploited for sensing applications or as imaging agents in biomedicine.

From an application standpoint, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate has shown promise in several areas. In pharmacology, it has been investigated as a potential lead compound for anti-inflammatory and anti-cancer drug development due to its ability to modulate key signaling pathways. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors or light-emitting diodes.

Recent research has also focused on understanding the stereochemical outcomes of reactions involving this compound. Stereoisomerism can significantly impact both the physical properties and biological activity of molecules, making it an important consideration in drug design. Studies have shown that certain stereoisomers exhibit superior bioavailability and efficacy compared to others, underscoring the importance of stereocontrol in synthetic processes.

In conclusion, ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate (CAS No. 43088-50-2) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure endows it with valuable chemical and biological properties that continue to attract significant research attention. As our understanding of this compound deepens through ongoing studies, its potential for innovation in medicine and materials science remains vast and exciting.

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Amadis Chemical Company Limited
(CAS:43088-50-2)ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate
A1162904
清らかである:99%
はかる:1g
価格 ($):420.0